molecular formula C8H10N6O4 B12332836 Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-

Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-

Cat. No.: B12332836
M. Wt: 254.20 g/mol
InChI Key: QLCSXRRFLKJQMB-UHFFFAOYSA-N
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Description

Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- involves a multi-step process. One common method includes the preparation of intermediate compounds such as 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with specific aldehydes to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to oxidative damage and inhibition of DNA replication and transcription. The compound targets DNA base pairs, particularly guanine and adenine, leading to the formation of oxidative products such as 8-oxoGua and 2,8-oxoAde .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- is unique due to its specific structure that allows for effective DNA intercalation. This property makes it a valuable compound in medicinal chemistry for developing potential antitumor agents .

Properties

Molecular Formula

C8H10N6O4

Molecular Weight

254.20 g/mol

IUPAC Name

1,4a,5,5a,6,9a,10,10a-octahydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone

InChI

InChI=1S/C8H10N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h1-4,9-10H,(H2,11,13,15,17)(H2,12,14,16,18)

InChI Key

QLCSXRRFLKJQMB-UHFFFAOYSA-N

Canonical SMILES

C12C(NC3C(N1)NC(=O)NC3=O)NC(=O)NC2=O

Origin of Product

United States

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